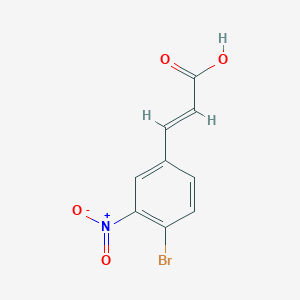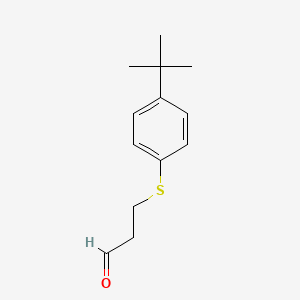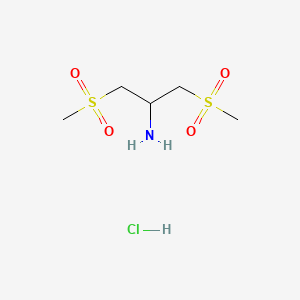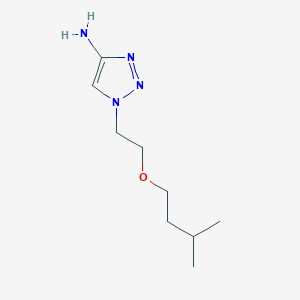
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the phenyl ring make it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Addition: The double bond in the prop-2-enoic acid moiety can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Reduction: 3-(4-Bromo-3-aminophenyl)prop-2-enoic acid.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Nucleophilic Addition: Addition products depending on the nucleophile.
Aplicaciones Científicas De Investigación
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study biological pathways and mechanisms.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These properties allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid: Similar structure but lacks the nitro group.
3-(4-Nitrophenyl)prop-2-enoic acid: Similar structure but lacks the bromine atom.
3-(4-Chlorophenyl)prop-2-enoic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring.
Propiedades
Fórmula molecular |
C9H6BrNO4 |
|---|---|
Peso molecular |
272.05 g/mol |
Nombre IUPAC |
(E)-3-(4-bromo-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
Clave InChI |
ISQDPARVFFIVKA-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])Br |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)




![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)



